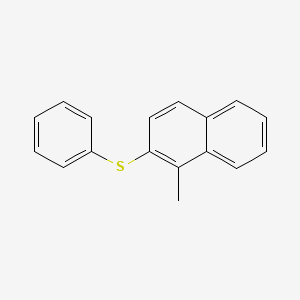
1-Methyl-2-(phenylsulfanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(phenylsulfanyl)naphthalene is an organic compound with the molecular formula C₁₇H₁₄S It is a derivative of naphthalene, where a methyl group and a phenylsulfanyl group are attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(phenylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(phenylsulfanyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfuric acid or oleum.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nitration: Nitro derivatives of this compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(phenylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring. This compound can act as a ligand, forming complexes with metal ions, which can alter its chemical and physical properties .
Comparación Con Compuestos Similares
1-Methyl-2-(phenylthio)naphthalene: Similar structure but with a thioether group instead of a sulfanyl group.
2-Methyl-1-(phenylsulfanyl)naphthalene: Isomer with different substitution pattern on the naphthalene ring.
1-Methyl-2-(phenylsulfinyl)naphthalene: Oxidized form with a sulfinyl group.
Uniqueness: 1-Methyl-2-(phenylsulfanyl)naphthalene is unique due to the presence of both a methyl and a phenylsulfanyl group on the naphthalene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
93322-80-6 |
|---|---|
Fórmula molecular |
C17H14S |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
1-methyl-2-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-16-10-6-5-7-14(16)11-12-17(13)18-15-8-3-2-4-9-15/h2-12H,1H3 |
Clave InChI |
PVIXUCCJWAPRAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


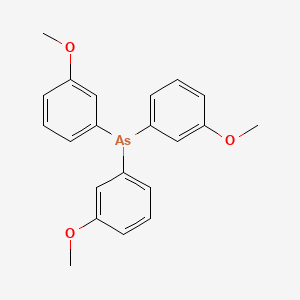
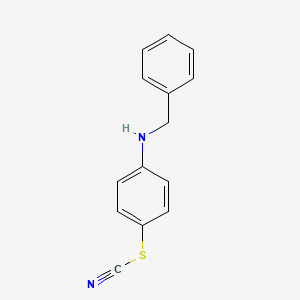
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

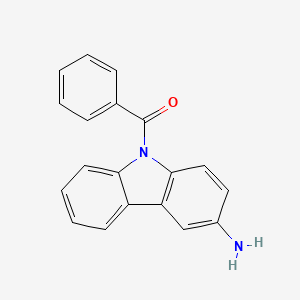
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
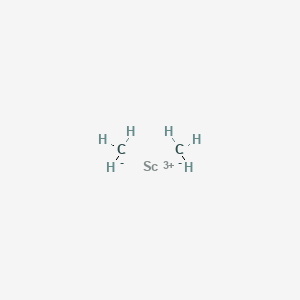
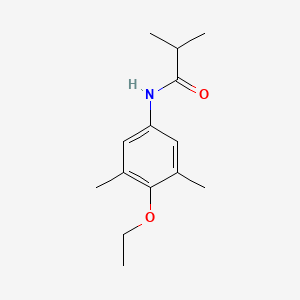
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

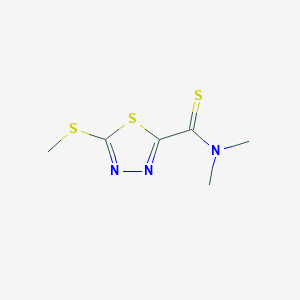


![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
